molecular formula C18H17N3OS B4854569 2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide

Cat. No. B4854569
M. Wt: 323.4 g/mol
InChI Key: OISRFMWHWXHDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide, also known as BI-78D3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide involves the inhibition of specific signaling pathways, including the JAK/STAT pathway and the NF-κB pathway. By inhibiting these pathways, 2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide can reduce the growth and proliferation of cancer cells and modulate immune responses.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of immune responses, and the reduction of inflammation. These effects are mediated by the inhibition of specific signaling pathways, as mentioned above.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted effects. However, one limitation is the need for optimization of the synthesis method to improve the yield of 2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide.

Future Directions

There are several future directions for 2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide research, including the investigation of its potential therapeutic effects in other diseases, the optimization of the synthesis method to improve yield and purity, and the development of more potent analogs. Additionally, the use of 2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide in combination with other drugs or therapies should be explored to enhance its efficacy.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation and autoimmune disorders, 2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide has been shown to reduce inflammation and modulate immune responses.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17(19-14-9-12-5-1-2-6-13(12)10-14)11-23-18-20-15-7-3-4-8-16(15)21-18/h1-8,14H,9-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISRFMWHWXHDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide
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2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide
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2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide
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2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide
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2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide
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2-(1H-benzimidazol-2-ylthio)-N-(2,3-dihydro-1H-inden-2-yl)acetamide

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